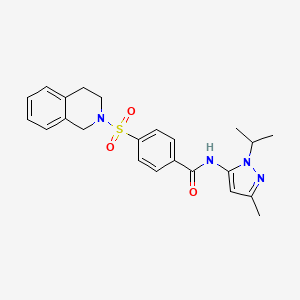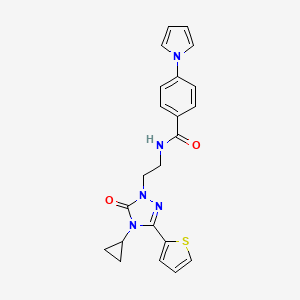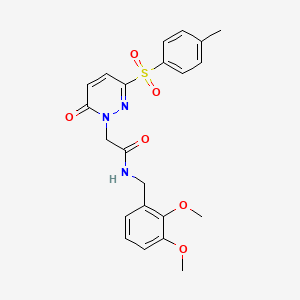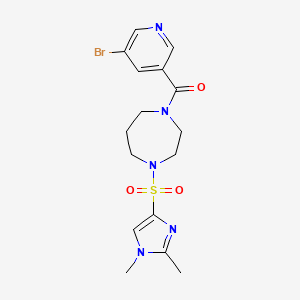
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a fascinating organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves several key steps:
Formation of the Isoquinoline Moiety: : The synthesis often begins with the preparation of the dihydroisoquinoline segment. This can be achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde in acidic conditions to form a tetrahydroisoquinoline intermediate.
Sulfonylation: : The dihydroisoquinoline intermediate can then undergo sulfonylation using sulfonyl chlorides in the presence of a base, forming the sulfonamide link.
Pyrazole Introduction: : The next step involves the introduction of the pyrazole moiety. This can be achieved by reacting the appropriate hydrazine with an α,β-unsaturated ketone under acidic conditions to form the pyrazole ring.
Amidation: : The final step includes the amidation reaction where the sulfonylated dihydroisoquinoline and the pyrazole derivative are coupled with a benzoyl chloride in the presence of a base to form the final benzamide compound.
Industrial Production Methods
In industrial settings, these synthetic routes are optimized for scale-up, ensuring high yield and purity. The use of automated systems and continuous flow reactors can streamline the production process, minimizing the time and resources required.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions to modify its electronic properties or introduce functional groups.
Reduction: : Reduction reactions can be performed to modify the dihydroisoquinoline moiety.
Substitution: : The benzamide and sulfonyl groups can undergo electrophilic or nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: : Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to different dihydroisoquinoline derivatives.
Applications De Recherche Scientifique
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Studied for its potential role as an enzyme inhibitor or receptor ligand.
Medicine: : Investigated for its therapeutic potential in treating various conditions due to its unique molecular structure.
Industry: : Utilized in the development of advanced materials and as a chemical intermediate in various production processes.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets within biological systems. Its mechanism of action can involve:
Binding to Enzymes or Receptors: : It may function as an inhibitor or activator, depending on its interaction with specific proteins.
Pathway Modulation: : It can affect signaling pathways by altering the activity of key enzymes or receptors involved in these pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include those with analogous sulfonyl, benzamide, or pyrazole moieties. Some examples are:
Sulfonamides: : Known for their antibacterial properties.
Benzamides: : Often used in medicinal chemistry for their bioactive properties.
Pyrazoles: : Widely studied for their therapeutic potential.
Despite these similarities, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide stands out due to its unique combination of functional groups, offering distinct chemical and biological properties that make it valuable in various scientific applications.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16(2)27-22(14-17(3)25-27)24-23(28)19-8-10-21(11-9-19)31(29,30)26-13-12-18-6-4-5-7-20(18)15-26/h4-11,14,16H,12-13,15H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYHLYBHDWHVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2794088.png)
![N-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794089.png)
![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2794092.png)

![4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine](/img/structure/B2794099.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2794100.png)


![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2794103.png)
![8-(5-Bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2794104.png)
